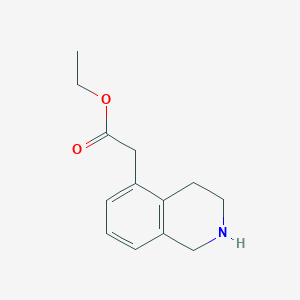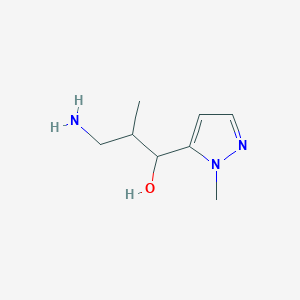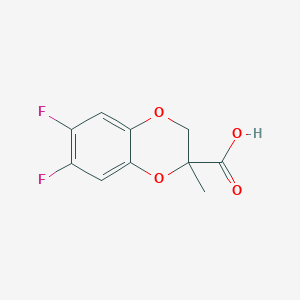![molecular formula C8H13BrO2 B13184144 3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran](/img/structure/B13184144.png)
3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran is a heterocyclic organic compound featuring a fused ring system with a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran typically involves the bromination of a precursor compound. One common method involves the reaction of hexahydro-2H-furo[3,2-c]pyran with bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a hydroxymethyl or formyl derivative.
Scientific Research Applications
3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. This reactivity is exploited in the design of bioactive compounds that can inhibit enzymes or interfere with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)tetrahydro-2H-pyran: This compound has a similar structure but lacks the fused ring system, making it less rigid and potentially less selective in its interactions.
3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one: This compound features two bromomethyl groups and a different ring system, leading to different reactivity and applications.
Uniqueness
3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran is unique due to its fused ring system, which imparts rigidity and specific spatial orientation to the molecule. This structural feature can enhance its selectivity and potency in biological applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H13BrO2 |
|---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
3a-(bromomethyl)-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyran |
InChI |
InChI=1S/C8H13BrO2/c9-5-8-2-4-11-7(8)1-3-10-6-8/h7H,1-6H2 |
InChI Key |
GIJDHAHSMCYCNE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2(C1OCC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(1R)-1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid](/img/structure/B13184075.png)



![6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13184098.png)




![3-{5-Azaspiro[2.4]heptan-5-yl}-2,2-difluoropropan-1-amine](/img/structure/B13184137.png)

